4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine
Overview
Description
4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine, also known as DTMC, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and development. DTMC belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including antitumor, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. Additionally, 4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects:
4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine has been shown to exhibit cytotoxic effects on cancer cells, leading to their death. Additionally, 4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine has been shown to induce cell cycle arrest in cancer cells, preventing their proliferation. 4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine has also been shown to exhibit anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro.
Advantages and Limitations for Lab Experiments
4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine has several advantages for lab experiments, including its high purity and stability, making it a reliable compound for further research. However, its low solubility in water can make it difficult to work with, and its cytotoxic effects can limit its use in certain experiments.
Future Directions
There are several potential future directions for the research of 4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine. One area of interest is the development of 4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine analogs with improved pharmacological properties, such as increased solubility and reduced cytotoxicity. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine and its potential applications in drug discovery and development. Finally, 4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine could be investigated for its potential use in combination therapy with other drugs to enhance its efficacy.
In conclusion, 4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine is a synthetic compound with promising biological activities, making it a potential candidate for drug discovery and development. Its synthesis method has been optimized, and its mechanism of action has been partially elucidated. Further research is needed to fully understand its potential applications and to develop analogs with improved pharmacological properties.
Synthesis Methods
4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine can be synthesized through a multistep process involving the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form 4-(2,4-dimethoxyphenyl)-3-thiosemicarbazide. This intermediate is then reacted with morpholine in the presence of acetic anhydride to yield 4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine. The synthesis of 4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine has been optimized to improve its yield and purity, making it a viable compound for further research.
Scientific Research Applications
4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine has been shown to exhibit promising biological activities, making it a potential candidate for drug discovery and development. Several studies have investigated its potential as an antitumor agent, demonstrating its ability to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, 4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine has been shown to possess antiviral activity against HIV-1 and HSV-1, making it a potential candidate for the development of antiviral drugs. Furthermore, 4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
(2,4-dimethoxyphenyl)-morpholin-4-ylmethanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-15-10-3-4-11(12(9-10)16-2)13(18)14-5-7-17-8-6-14/h3-4,9H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINGICSUWDIIGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=S)N2CCOCC2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220997 | |
Record name | Morpholine, 1-(2,4-dimethoxythiobenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine, 1-(2,4-dimethoxythiobenzoyl)- | |
CAS RN |
70733-84-5 | |
Record name | Morpholine, 1-(2,4-dimethoxythiobenzoyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070733845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morpholine, 1-(2,4-dimethoxythiobenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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